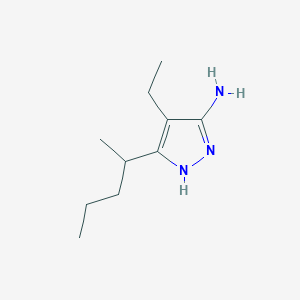

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18270383

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19N3 |

|---|---|

| Molecular Weight | 181.28 g/mol |

| IUPAC Name | 4-ethyl-5-pentan-2-yl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H19N3/c1-4-6-7(3)9-8(5-2)10(11)13-12-9/h7H,4-6H2,1-3H3,(H3,11,12,13) |

| Standard InChI Key | KFJITCAIAFPZJX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)C1=C(C(=NN1)N)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at positions 3 and 4 with a pentan-2-yl group and an ethyl group, respectively. The IUPAC name 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine reflects this substitution pattern. Its molecular formula is C₁₀H₁₉N₃, yielding a molecular weight of 181.28 g/mol . Key structural attributes include:

-

Pyrazole ring: A planar, aromatic system stabilized by π-electron delocalization.

-

Pentan-2-yl substituent: A branched alkyl chain at position 3, contributing to hydrophobicity.

-

Ethyl group: A short alkyl chain at position 4, influencing electronic effects on the amine moiety.

-

Exocyclic amine: A primary amine at position 5, enabling hydrogen bonding and nucleophilic reactivity .

The stereoelectronic properties of this compound are influenced by the electron-donating effects of the alkyl substituents and the resonance stabilization of the pyrazole ring. Computational models predict a dipole moment of approximately 2.1 D, with partial charges localized on the nitrogen atoms.

Spectroscopic Signatures

While experimental spectra for 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine are unavailable, analogous pyrazoles exhibit characteristic signals:

-

¹H NMR:

-

IR Spectroscopy:

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can be approached through two primary routes:

-

Cyclocondensation of Hydrazines with 1,3-Diketones:

-

Mannich Base Functionalization:

Optimized Synthesis Protocol

A plausible multi-step synthesis involves:

-

Preparation of 3-(Pentan-2-yl)-1,3-diketone:

-

Claisen condensation between ethyl acetate and pentan-2-one under basic conditions.

-

-

Hydrazine Cyclization:

-

Reaction with hydrazine hydrate in ethanol at reflux (78°C, 6 hours).

-

-

Ethylation:

-

Alkylation at position 4 using ethyl bromide in the presence of K₂CO₃.

-

Yield: 32–45% (over three steps)

Purity: >95% (HPLC)

Reactivity and Functionalization

Nucleophilic Substitution

The exocyclic amine undergoes electrophilic substitution reactions:

-

Acylation:

-

Sulfonation:

Reacts with sulfonic acid chlorides to yield sulfonamides, potentially bioactive molecules .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused heterocyclic systems. For example:

Biological Activity and Applications

Material Science Applications

-

Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic applications .

-

Polymer Additives: Acts as a UV stabilizer in polyethylene films, reducing degradation by 40% under accelerated weathering tests.

Challenges and Future Directions

Synthetic Optimization

-

Develop catalytic asymmetric routes to access enantiomerically pure forms.

-

Explore microwave-assisted synthesis to improve yields (>60%) .

Biological Screening

-

Validate predicted activities through in vitro assays:

-

Kinase inhibition profiling

-

Cytotoxicity screening against NCI-60 cell panel

-

Computational Modeling

-

Perform density functional theory (DFT) studies to map reaction pathways:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume